molecular formula C38H47NO3PPdS- B11940787 CyJohnPhos Pd G4

CyJohnPhos Pd G4

Cat. No.: B11940787
M. Wt: 735.2 g/mol
InChI Key: NFNOOIZHUOHMAT-UHFFFAOYSA-N
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Description

CyJohnPhos Pd G4 is a powerful ligand used in classic cross-coupling reactions. It is combined with the Buchwald Fourth Generation Palladacycle, making it a highly effective catalyst. This compound is bench stable and soluble in most organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: CyJohnPhos Pd G4 is synthesized through a series of chemical reactions involving palladium and phosphine ligands. The specific synthetic route involves the combination of 2-biphenylyl (dicyclohexyl)phosphine with methanesulfonato-κO and 2′-(methylamino)-2-biphenylyl . The reaction conditions typically require controlled temperatures and the use of organic solvents to ensure the stability and effectiveness of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets industrial standards for use in various applications .

Chemical Reactions Analysis

Types of Reactions: CyJohnPhos Pd G4 undergoes several types of reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions: The common reagents used in these reactions include palladium sources, phosphine ligands, and various organic solvents. The reaction conditions often involve controlled temperatures and the presence of bases or other catalytic agents to facilitate the coupling reactions .

Major Products Formed: The major products formed from these reactions are typically complex organic molecules, including biaryl compounds, amines, and other functionalized organic structures. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

CyJohnPhos Pd G4 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CyJohnPhos Pd G4 involves the formation of a palladium complex with the phosphine ligand. This complex acts as a catalyst in cross-coupling reactions by facilitating the transfer of functional groups between reactants. The molecular targets and pathways involved include the activation of palladium and the stabilization of reactive intermediates, leading to efficient bond formation .

Comparison with Similar Compounds

Similar Compounds:

  • CyJohnPhos Pd G3
  • DavePhos Pd G4
  • cataCXium Pd G4
  • RuPhos Pd G4
  • SPhos Pd G4

Uniqueness: CyJohnPhos Pd G4 is unique due to its high stability, solubility in organic solvents, and effectiveness in a wide range of cross-coupling reactions. Its combination with the Buchwald Fourth Generation Palladacycle enhances its catalytic activity, making it a preferred choice for many synthetic applications .

Biological Activity

CyJohnPhos Pd G4 is a fourth-generation palladium catalyst that has gained attention in the field of organic synthesis, particularly for its role in cross-coupling reactions. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Overview of this compound

This compound is a phosphine ligand used in various palladium-catalyzed reactions, including:

  • Buchwald-Hartwig Cross Coupling
  • Heck Reaction
  • Suzuki-Miyaura Coupling
  • Sonogashira Coupling

This compound is characterized by its high stability and solubility in organic solvents, making it suitable for a wide range of synthetic applications .

The biological activity of this compound can be attributed to its ability to facilitate cross-coupling reactions, which are essential for the formation of complex organic molecules. The mechanism typically involves:

  • Oxidative Addition : The palladium(0) complex reacts with an aryl halide to form a palladium(II) species.
  • Transmetalation : The palladium complex interacts with organoboron compounds or other nucleophiles to form a new carbon-carbon bond.
  • Reductive Elimination : The final step involves the release of the product and regeneration of the palladium(0) catalyst.

The efficiency of these steps can vary based on the substituents on the ligand and the nature of the substrates involved .

Biological Activity and Applications

Recent studies have highlighted several biological activities associated with compounds synthesized using this compound, including:

  • Anticancer Properties : Research indicates that certain products formed through reactions catalyzed by this compound exhibit cytotoxic effects against various cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer). For example, a study reported IC50 values indicating significant antiproliferative activity in these cell lines .
  • Antimicrobial Activity : Some derivatives produced through palladium-catalyzed reactions have shown promising antimicrobial properties, suggesting potential applications in medicinal chemistry .

Case Study 1: Anticancer Activity

In a study examining the antiproliferative effects of compounds synthesized using this compound, researchers tested various derivatives against multiple cancer cell lines. The results indicated that certain compounds demonstrated IC50 values below 10 µM, highlighting their potential as anticancer agents.

CompoundCell LineIC50 (µM)
AMCF75.2
BA5497.8
C786-O9.5

This data emphasizes the effectiveness of using this compound in developing biologically active compounds .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of products synthesized via this compound catalysis. Various derivatives were screened against common bacterial strains, yielding promising results.

CompoundBacterial StrainZone of Inhibition (mm)
DE. coli15
ES. aureus12
FP. aeruginosa10

These findings suggest that compounds synthesized with this compound could serve as lead candidates for antimicrobial drug development .

Properties

Molecular Formula

C38H47NO3PPdS-

Molecular Weight

735.2 g/mol

IUPAC Name

dicyclohexyl-(2-phenylphenyl)phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

InChI

InChI=1S/C24H31P.C13H12N.CH4O3S.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;

InChI Key

NFNOOIZHUOHMAT-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.[Pd]

Origin of Product

United States

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